![molecular formula C24H20Br2O4 B3177740 (R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl CAS No. 211734-49-5](/img/structure/B3177740.png)
(R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its common name if it has one .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually described in a step-by-step manner, detailing the reactants, conditions, and products for each step .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods .Scientific Research Applications
Optical Properties and Polymerization
- Helical Poly(α,β-unsaturated ketone) Synthesis: (S)-3-acrylyl-2,2′-bis(methoxymethoxy)-1,1′-binaphthyl, a derivative, was synthesized and polymerized using n-BuLi. The resulting polymer exhibited significant specific optical rotation and a one-handed helical structure in solution. This property was confirmed through optical rotation, circular dichroism, and UV-vis spectra comparisons with model compounds (ChenYehui et al., 2014).
Chiral Bronsted Acid and Electrophiles
- Chiral Bronsted Acid Synthesis: The compound was used in the synthesis of (R)-3,3′-bis(9-phenanthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate, a chiral Bronsted acid. This acid has applications in aza Diels-Alder reactions and protonation of electrophiles (Hu et al., 2012).
Synthesis of Chiral Crown Ethers
- Chiral Crown Ethers with Bromoarylene Moieties: Bis(binaphtho)-22-crown ethers with bromoarylene moieties were synthesized from (R)- and (S)-2,2′-dihydroxy-1,1′-binaphthyl derivatives. This synthesis involved cyclization reactions yielding crown ethers with good yields and unique properties (Kiyooka et al., 1996).
Catalysis and Ligand Applications
- Titanium-Catalyzed Enantioselective Addition: The compound was used in the synthesis of a novel non-C2 symmetric ligand, which, in its titanium complex form, catalyzed asymmetric addition of diethylzinc to aldehydes, forming secondary alcohols with high yields and enantioselectivities (Shen et al., 2000).
Helical Vinyl Polymers and Optical Activity
- Helical Vinyl Polymers Synthesis: A novel vinyl monomer derived from (S)-3-vinyl-2,2′-bis(methoxymethoxy)-1,1′-binaphthyl underwent helix-sense-selective anionic polymerization, resulting in helical polymers with high optical rotation. These polymers exhibited stable helical conformations and were insensitive to temperature variations (Chen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXBVQRXNQXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Dibromo-bis(methoxymethoxyl)-1,1'-binaphtyl |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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